3-Bromo-4-hydroxy-5-iodobenzonitrile
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Overview
Description
3-Bromo-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C7H3BrINO It is a derivative of benzonitrile, featuring bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-iodobenzonitrile typically involves the bromination and iodination of a hydroxybenzonitrile precursor. One common method includes the following steps:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) or an iodinating reagent like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace halogens with other nucleophiles.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce new electrophiles to the aromatic ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can convert the hydroxyl group to a carbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
3-Bromo-4-hydroxy-5-iodobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-iodobenzonitrile involves its interaction with molecular targets and pathways. The compound’s halogen atoms and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Hydroxy-5-iodobenzonitrile:
3-Iodo-4-hydroxybenzonitrile: Similar structure but with different halogen substitution, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-4-hydroxy-5-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for more versatile applications in synthesis and research compared to its mono-halogenated counterparts.
Properties
CAS No. |
3336-26-3 |
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Molecular Formula |
C7H3BrINO |
Molecular Weight |
323.91 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-iodobenzonitrile |
InChI |
InChI=1S/C7H3BrINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H |
InChI Key |
WLQYCVYQRFCPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)C#N |
Origin of Product |
United States |
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